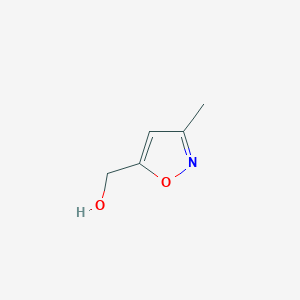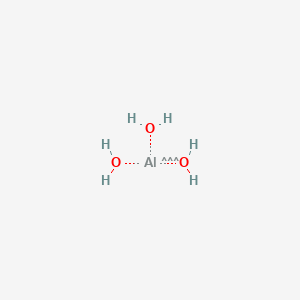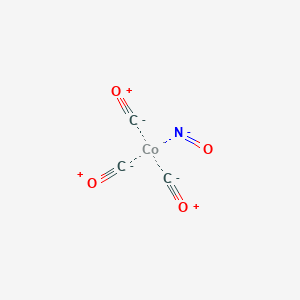
Neodimio(III) 2,4-pentanodionato
Descripción general
Descripción
Neodymium(III)2,4-pentanedionate, also known as neodymium acetylacetonate, is a coordination compound with the chemical formula Nd(C5H7O2)3. It is a derivative of 2,4-pentanedione and neodymium, a rare earth element. This compound is typically used in various scientific and industrial applications due to its unique chemical properties .
Aplicaciones Científicas De Investigación
Neodymium(III)2,4-pentanedionate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the study of biological systems due to its fluorescent properties.
Medicine: Investigated for potential use in medical imaging and as a contrast agent.
Industry: Utilized in the production of high-performance materials, such as magnets and phosphors.
Safety and Hazards
Mecanismo De Acción
Target of Action
Neodymium(III) 2,4-pentanedionate, also known as Nd(acac)3 , is primarily used as a catalyst in organic synthesis . The primary targets of this compound are the reactant molecules in the chemical reactions it catalyzes.
Action Environment
The action, efficacy, and stability of Neodymium(III) 2,4-pentanedionate can be influenced by various environmental factors. For instance, temperature and pressure can affect the rate at which the catalyzed reactions occur. Additionally, the presence of other substances in the reaction mixture can also impact the catalyst’s effectiveness. It should be stored in a cool and dry place .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Neodymium(III)2,4-pentanedionate is synthesized by reacting neodymium salts, such as neodymium chloride or neodymium nitrate, with 2,4-pentanedione in the presence of a base. The reaction typically occurs in an organic solvent like ethanol or acetone. The resulting product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of neodymium(III) 2,4-pentanedionate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity neodymium salts and controlled reaction conditions to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Neodymium(III)2,4-pentanedionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form neodymium oxide.
Reduction: It can be reduced to neodymium metal under specific conditions.
Substitution: The acetylacetonate ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents in the presence of a catalyst.
Substitution: Various ligands in an appropriate solvent under controlled conditions.
Major Products:
Oxidation: Neodymium oxide.
Reduction: Neodymium metal.
Substitution: New coordination compounds with different ligands.
Comparación Con Compuestos Similares
- Lanthanum(III) 2,4-pentanedionate
- Cerium(III) 2,4-pentanedionate
- Gadolinium(III) 2,4-pentanedionate
- Terbium(III) 2,4-pentanedionate
Comparison: Neodymium(III)2,4-pentanedionate is unique due to its specific electronic configuration and magnetic properties, which differ from other rare earth acetylacetonates. These properties make it particularly useful in applications requiring strong magnetic fields and fluorescence .
Propiedades
IUPAC Name |
neodymium(3+);pentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H7O2.Nd/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTDRGMPTCCVFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Nd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NdO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901223858 | |
| Record name | (OC-6-11)-Tris(2,4-pentanedionato-κO2,κO4)neodymium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901223858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14589-38-9 | |
| Record name | (OC-6-11)-Tris(2,4-pentanedionato-κO2,κO4)neodymium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14589-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (OC-6-11)-Tris(2,4-pentanedionato-κO2,κO4)neodymium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901223858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(pentane-2,4-dionato-O,O')neodymium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.104 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(Ethylphenylamino)ethyl]pyridinium chloride](/img/structure/B82125.png)











